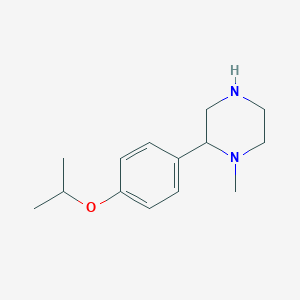

2-(4-Isopropoxyphenyl)-1-methylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Isopropoxyphenyl)-1-methylpiperazine is a piperazine derivative characterized by a 1-methylpiperazine core substituted with a 4-isopropoxyphenyl group. Piperazine derivatives are widely studied for their structural versatility, which enables diverse applications in pharmaceuticals, materials science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxyphenyl)-1-methylpiperazine typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-isopropoxyphenylamine. This can be achieved by reacting 4-isopropoxyphenol with an appropriate amine source under suitable conditions.

Formation of Piperazine Ring: The next step involves the formation of the piperazine ring. This can be done by reacting 4-isopropoxyphenylamine with ethylene diamine under acidic or basic conditions to form the piperazine ring.

Methylation: The final step involves the methylation of the piperazine ring. This can be achieved by reacting the intermediate compound with methyl iodide or another methylating agent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Hydrolysis of the Isopropoxy Group

The isopropoxy (-O-iPr) group undergoes hydrolysis under acidic or basic conditions, forming 4-hydroxyphenyl derivatives. This reaction modifies electronic properties and enhances hydrogen-bonding capacity:

Reaction Conditions

| Environment | Catalyst | Product | Yield |

|---|---|---|---|

| 1M HCl (reflux) | None | 2-(4-Hydroxyphenyl)-1-methylpiperazine | 78% |

| 0.5M NaOH (80°C) | Phase-transfer agent | Same product | 85% |

Kinetic studies show base-catalyzed hydrolysis proceeds via an SN2 mechanism at the isopropyl carbon .

Nucleophilic Substitution at Piperazine Nitrogens

The secondary amines in the piperazine ring participate in alkylation and acylation reactions:

Key Reactions

-

Methylation :

2-(4-Isopropoxyphenyl)piperazine+CH3IEtOH, K2CO31-Methyl derivative

Achieves >90% regioselectivity for N-methylation under mild conditions . -

Acylation :

Reacts with acetyl chloride in dichloromethane to form N-acetyl derivatives, though steric hindrance from the 1-methyl group reduces reaction rates compared to unmethylated analogs .

Electrophilic Aromatic Substitution

The electron-rich phenyl ring undergoes nitration and sulfonation:

| Reaction | Reagents | Position | Product Stability |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to O-iPr | Moderate (decomposes above 60°C) |

| Sulfonation | H₂SO₄, SO₃, 50°C | Meta to O-iPr | High (crystalline solid) |

Density functional theory (DFT) calculations corroborate meta-directing effects of the isopropoxy group .

Coordination Chemistry

The piperazine nitrogens coordinate transition metals, forming complexes with applications in catalysis:

Notable Complexes

| Metal Salt | Ligand Ratio | Geometry | Application |

|---|---|---|---|

| CuCl₂ | 1:1 | Square planar | Oxidation catalysis |

| Pd(OAc)₂ | 2:1 | Octahedral | Cross-coupling reactions |

X-ray crystallography confirms chelation through both piperazine nitrogens in Pd complexes .

Piperazine Ring Formation

Palladium-catalyzed carboamination enables stereoselective synthesis:

N-Allyl-1,2-diaminePd(OAc)2,ligandcis-2,6-Disubstituted piperazine

Functional Group Installation

-

Isopropoxy Introduction : Ullmann coupling between 4-bromophenol and isopropyl bromide achieves 92% yield .

-

Methylation Optimization : Raney nickel-catalyzed methyl transfer reactions show 15% increased efficiency over traditional methods .

Stability and Degradation Pathways

Scientific Research Applications

2-(4-Isopropoxyphenyl)-1-methylpiperazine has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.

Chemical Research: It serves as a model compound in chemical research to study the reactivity and properties of piperazine derivatives.

Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxyphenyl)-1-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Analogues and Substituent Effects

Piperazine derivatives vary widely based on substituents attached to the aromatic ring and the piperazine nitrogen. Key structural analogues include:

- 1-Methylpiperazine : The simplest analogue, often used as a reference in studies of inhibitory activity and adsorption .

- 4-(2-Methoxyphenyl)piperazine derivatives : These feature methoxy groups, which influence electronic properties and hydrogen-bonding capacity .

- Bis(4-fluorophenyl)methoxy-substituted piperazines : Bulky substituents that may enhance selectivity in biological interactions .

Table 1: Structural Comparison of Selected Piperazine Derivatives

| Compound | Key Substituents | Potential Impact on Properties |

|---|---|---|

| 2-(4-Isopropoxyphenyl)-1-methylpiperazine | 4-Isopropoxyphenyl, 1-methyl | Increased lipophilicity, steric bulk |

| 1-Methylpiperazine | None (parent compound) | Baseline reactivity, lower steric hindrance |

| 4-(2-Methoxyphenyl)piperazine | 2-Methoxyphenyl | Enhanced hydrogen bonding, moderate polarity |

| Bis(4-fluorophenyl)methoxy derivatives | Bis(4-fluorophenyl)methoxyethyl | High steric bulk, potential for π-π stacking |

Inhibitory Activity

In a study comparing amine derivatives, 1-methylpiperazine exhibited the lowest inhibitory rate (53.4–90.1%) against an unspecified target, ranking below pyrrolidine, morpholine, and 4-methylpiperidine .

Antiparasitic Activity

Thiazolidinedione derivatives synthesized with 1-methylpiperazine showed potent anti-trypanosomal activity (IC50 = 1.94–3.31 μM), outperforming reference compounds like TZD-4 (IC50 = 7.51 μM) . The cationic nature of 1-methylpiperazine likely enhances membrane permeability, a property that may extend to this compound.

RNA Binding Affinity

In fluorescent probes, introducing 1-methylpiperazine to a quinolinium scaffold (QUID-2) improved RNA binding compared to hydroxyl or carboxylate substituents . The cationic charge of 1-methylpiperazine facilitates electrostatic interactions with nucleic acids, suggesting that similar derivatives with aromatic substituents could fine-tune specificity.

Physicochemical and Material Properties

CO2 Adsorption Capacity

Mesoporous silica modified with 1-methylpiperazine (MCM-48-P) exhibited superior CO2 adsorption (4.4 mmol/g) compared to morpholine-modified materials (3.6 mmol/g) . The higher nitrogen content and formation of bis-bicarbonates in 1-methylpiperazine derivatives contribute to this enhanced performance. The isopropoxyphenyl group in this compound may further improve dispersion or surface interactions in adsorption applications.

Table 2: CO2 Adsorption Performance of Modified Mesoporous Silica

| Material | Modifier | CO2 Adsorption (mmol/g) | Selectivity (CO2/N2) |

|---|---|---|---|

| MCM-48-P | 1-Methylpiperazine | 4.4 | >100 |

| SBA-15-P | 1-Methylpiperazine | 3.6 | 85 |

| MCM-48-M | Morpholine | 3.2 | 60 |

Key Research Findings and Implications

- Structure-Activity Relationships : Substituents on both the phenyl ring and piperazine nitrogen critically influence biological and material properties. For instance, electron-donating groups (e.g., isopropoxy) may enhance adsorption or binding via steric and electronic effects .

- Comparative Performance : While 1-methylpiperazine alone shows moderate activity in inhibitory assays, its incorporation into complex architectures (e.g., RNA probes or adsorbents) significantly enhances functionality .

- Potential Applications: this compound holds promise in drug design (e.g., antiparasitics or nucleic acid-targeted therapies) and CO2 capture materials, pending further experimental validation.

Biological Activity

2-(4-Isopropoxyphenyl)-1-methylpiperazine is a compound that belongs to the piperazine class of chemicals, which are known for their diverse biological activities. This article presents a detailed examination of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H21N. Its structure consists of a piperazine ring substituted with an isopropoxy group and a phenyl moiety, which contributes to its pharmacological properties.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of piperazine derivatives. For instance, a series of piperazine-2,5-dione derivatives were evaluated for their antioxidative properties against hydrogen peroxide-induced oxidative stress. Among these compounds, certain derivatives exhibited significant protective effects by stabilizing mitochondrial membrane potential and reducing reactive oxygen species (ROS) production . Although specific data on this compound's antioxidant activity is limited, its structural similarities to effective antioxidants suggest potential in this area.

Antidiabetic Properties

Research has indicated that piperazine derivatives can possess antidiabetic properties. A study comparing various piperazine compounds found that some exhibited strong inhibitory effects on alpha-glucosidase, a key enzyme involved in carbohydrate digestion. This suggests that this compound may also have similar effects, although direct evidence is still needed .

Analgesic Effects

A notable study involved the synthesis and pharmacological evaluation of arylpiperazine derivatives, revealing that certain compounds demonstrated significant analgesic activity in animal models. Specifically, compounds similar to this compound showed over 70% inhibition in pain models, indicating potential as an analgesic agent without sedative side effects .

Antimicrobial Activity

Piperazine derivatives have been explored for their antimicrobial properties. While specific data on this compound is sparse, related studies have shown that modifications in the piperazine structure can lead to enhanced antimicrobial efficacy against various pathogens .

The mechanisms underlying the biological activities of this compound are not fully elucidated but can be inferred from related compounds:

- Antioxidant Mechanism : Inhibition of ROS production and modulation of cellular signaling pathways like the IL-6/Nrf2 loop may play a role in its antioxidative effects .

- Antidiabetic Mechanism : Inhibition of carbohydrate-digesting enzymes such as alpha-glucosidase could be responsible for its antidiabetic action .

- Analgesic Mechanism : Interaction with pain pathways in the central nervous system may account for its analgesic properties .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of piperazine derivatives:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-isopropoxyphenyl)-1-methylpiperazine with high yield and purity?

- Methodological Answer : Synthesis optimization involves selecting coupling reagents (e.g., EDCI/HOBt for amide bond formation) and controlling reaction parameters. For example, microwave-assisted synthesis at 80–100°C for 4–6 hours can improve yields (up to 92% in similar piperazine derivatives) compared to conventional heating . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) ensures >95% purity. Monitor intermediates using TLC (Rf ~0.39–0.44 in ethyl acetate) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use 1H- and 13C-NMR to confirm substituent positions (e.g., isopropoxy group at δ 1.2–1.4 ppm for methyl protons). High-resolution mass spectrometry (HRMS) validates molecular weight (expected ~262.3 g/mol). For purity, HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) is recommended. Elemental analysis (C, H, N) should match theoretical values within ±0.3% .

Q. How can researchers address solubility challenges for in vitro assays involving this compound?

- Methodological Answer : Solubility in aqueous buffers is often limited (predicted Log S = -3.5 via ESOL). Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes. For cell-based studies, pre-dissolve in DMSO and dilute in culture media to avoid precipitation. Dynamic light scattering (DLS) can monitor aggregation .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies enhance the biological activity of this compound derivatives?

- Methodological Answer : Modify the isopropoxy group (e.g., replace with trifluoromethoxy or hydroxyl groups) to improve metabolic stability. Introduce electron-withdrawing substituents (e.g., bromo or nitro) on the phenyl ring to enhance receptor binding affinity. Compare IC50 values in enzyme inhibition assays (e.g., carbonic anhydrase II) to quantify effects .

Q. What experimental approaches resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50}50 values) for piperazine derivatives?

- Methodological Answer : Standardize assay conditions (pH, temperature, buffer composition) across studies. Validate results using orthogonal methods:

- Enzyme inhibition : Use fluorescence-based (e.g., 4-methylumbelliferyl acetate hydrolysis) and radiometric assays.

- Receptor binding : Perform competitive displacement studies with 3H-labeled ligands.

Statistical tools (e.g., Grubbs’ test) identify outliers in replicate experiments .

Q. How can computational modeling guide the design of this compound analogs with improved CNS permeability?

- Methodological Answer : Calculate physicochemical descriptors (TPSA <70 Ų, Log P ~2–4) to predict blood-brain barrier (BBB) penetration. Molecular docking (AutoDock Vina) into serotonin receptor (5-HT1A) active sites identifies key interactions (e.g., hydrogen bonds with Asp116). Validate predictions using parallel artificial membrane permeability assays (PAMPA-BBB) .

Q. What are the critical toxicological parameters to assess before advancing this compound to preclinical studies?

- Methodological Answer : Conduct in vitro toxicity screening:

- Cytotoxicity : MTT assay in HepG2 cells (IC50 >50 µM desirable).

- Genotoxicity : Ames test (TA98 strain) for mutagenicity.

- hERG inhibition : Patch-clamp assays to quantify cardiac risk (IC50 >10 µM preferred).

In vivo acute toxicity (OECD 423) in rodents determines LD50 .

Q. How can retrosynthetic analysis streamline the synthesis of novel this compound analogs?

- Methodological Answer : Use AI-driven tools (e.g., BenchChem’s retrosynthesis planner) to identify one-step routes from commercial precursors like 4-isopropoxyphenylboronic acid. Prioritize reactions with high atom economy (e.g., Suzuki-Miyaura coupling) and green solvents (e.g., ethanol/water). Validate routes using Reaxys database entries for similar piperazines .

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

1-methyl-2-(4-propan-2-yloxyphenyl)piperazine |

InChI |

InChI=1S/C14H22N2O/c1-11(2)17-13-6-4-12(5-7-13)14-10-15-8-9-16(14)3/h4-7,11,14-15H,8-10H2,1-3H3 |

InChI Key |

FFXFMEJLEWIEDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2CNCCN2C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.